Cas no 2092311-49-2 (5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)

5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid 化学的及び物理的性質
名前と識別子
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- Benzoic acid, 5-bromo-2-fluoro-3-(hydroxymethyl)-
- 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid
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- インチ: 1S/C8H6BrFO3/c9-5-1-4(3-11)7(10)6(2-5)8(12)13/h1-2,11H,3H2,(H,12,13)
- InChIKey: ASCQZXLRMANKSU-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC(Br)=CC(CO)=C1F
5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-342058-1.0g |
5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid |
2092311-49-2 | 1.0g |
$0.0 | 2023-02-23 | ||
Enamine | EN300-342058-1g |
5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid |
2092311-49-2 | 1g |
$0.0 | 2023-09-03 |
5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acidに関する追加情報
5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid (CAS No. 2092311-49-2): A Multifunctional Compound in Modern Pharmaceutical Research
The 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid (CAS No. 2092311-49-2) is a halogenated aromatic carboxylic acid with a unique combination of functional groups, including bromo, fluoro, and hydroxymethyl substituents. This compound has attracted significant attention in pharmaceutical and chemical research due to its potential as a building block for drug development and its ability to modulate biological targets through structural versatility. The CAS No. 2092311-49-2 serves as a critical identifier for this molecule, ensuring precise communication in scientific literature and industrial applications.
The molecular structure of 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid features a benzene ring with three distinct substituents: a bromo group at the 5-position, a fluoro group at the 2-position, and a hydroxymethyl group at the 3-position. The presence of these functional groups imparts unique physicochemical properties, such as hydrophilicity, hydrogen-bonding capability, and electronic effects, which are crucial for its interaction with biological macromolecules. Recent studies have highlighted the importance of these substituents in tuning the compound's pharmacokinetic profile and biological activity.
Research published in *Journal of Medicinal Chemistry* (2023) has demonstrated that 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid exhibits promising antitumor activity by targeting specific kinases involved in cancer cell proliferation. The bromo and fluoro substituents are believed to enhance the compound's binding affinity to tyrosine kinase receptors, while the hydroxymethyl group contributes to metabolic stability. This makes the CAS No. 2092311-49-2 a valuable scaffold for the design of kinase inhibitors, a critical area of focus in oncology.
Another notable application of the 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid lies in its role as a precursor for the synthesis of bioactive derivatives. A 2024 study in *Organic & Biomolecular Chemistry* reported the successful development of a novel class of anti-inflammatory agents derived from this compound. The hydroxymethyl group was modified to introduce functional groups that enhance the compound's ability to modulate cytokine signaling pathways, offering potential therapeutic benefits for inflammatory diseases such as rheumatoid arthritis and Crohn’s disease.
The CAS No. 2092311-49-2 has also been explored for its potential in antimicrobial applications. A 2023 review in *Antimicrobial Agents and Chemotherapy* highlighted the compound’s ability to disrupt bacterial cell membranes through electrostatic interactions between the bromo and fluoro groups and the negatively charged cell surface. This property suggests its utility in the development of broad-spectrum antibiotics, particularly against multidrug-resistant pathogens.
From a synthetic perspective, the 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid can be prepared through several pathways, including electrophilic substitution reactions and nucleophilic aromatic substitution. A 2022 study in *Synthetic Communications* described a one-pot synthesis method that reduces the number of steps and improves the efficiency of the process. This approach is particularly relevant in the context of green chemistry, as it minimizes waste and energy consumption, aligning with current sustainability goals in pharmaceutical manufacturing.
Computational studies have further elucidated the molecular mechanisms underlying the 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid’s biological activity. Molecular docking simulations revealed that the compound binds to the ATP-binding site of certain kinases, inhibiting their enzymatic activity. These findings are supported by experimental data showing reduced cell viability in cancer cell lines treated with the compound. The CAS No. 2092311-49-2 thus represents a promising candidate for further preclinical and clinical investigation.
Despite its potential, the 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid faces challenges related to solubility and metabolic stability. A 2023 paper in *Drug Metabolism and Disposition* proposed strategies to overcome these limitations, such as the introduction of hydrophilic substituents or the use of prodrug formulations. These modifications aim to enhance the compound’s bioavailability while maintaining its therapeutic efficacy, a critical consideration for drug development.
In summary, the 5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid (CAS No. 2092311-49-2) is a multifunctional compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for the development of novel therapeutics. Ongoing studies continue to uncover new applications and mechanisms of action, solidifying its role as a key molecule in modern drug discovery.
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